molecular formula C15H19N3O4S B2841762 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049531-28-3

2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2841762
CAS No.: 1049531-28-3
M. Wt: 337.39
InChI Key: PZLVVOALOIHGRQ-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and pyridazinone groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor, such as 2-methoxy-4,5-dimethylbenzene, using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with an appropriate amine, such as 2-(6-oxopyridazin-1(6H)-yl)ethylamine, under basic conditions to form the desired sulfonamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, potentially leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: The pyridazinone moiety can be reduced to its corresponding dihydropyridazine derivative using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to the discovery of new therapeutic agents.

    Biology: It can be employed in biochemical assays to investigate its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridazinone moiety may engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridazinone moiety, which may result in different biological activities.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the methoxy and dimethyl substitutions, potentially altering its chemical reactivity and biological properties.

    4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the methoxy and dimethyl groups, along with the pyridazinone moiety, makes 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-9-13(22-3)14(10-12(11)2)23(20,21)17-7-8-18-15(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVVOALOIHGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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